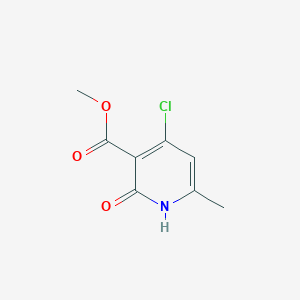

Methyl 4-chloro-6-methyl-2-oxo-1H-pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-chloro-6-methyl-2-oxo-1H-pyridine-3-carboxylate” is a chemical compound that is part of the pyridine family . Pyridine derivatives have been proven to have various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activity . This compound is a potential new oral coagulant that may be useful in the prevention of venous thromboembolism in total hip, knee replacement orthopedic surgery, and stroke in the treatment of patients with venous thromboembolic disorder or with atrial fibrillation .

Synthesis Analysis

The synthesis of this compound involves a one-pot synthesis of functionalized chromeno [4,3-b]pyridine derivatives under catalyst-free conditions . This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods . The synthesis of similar compounds involves a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .Molecular Structure Analysis

The molecular structure of “this compound” was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involving this compound are part of a broader class of reactions known as multicomponent reactions (MCRs). MCRs are promising and powerful tools in organic, combinatorial, and medicinal chemistry because of their atom economy, high complexity and diversity of products, multiple bond formation efficiency, and environmental friendliness .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its solid state and its yield percentage. For example, a similar compound was reported to be a yellow solid with a yield of 90% . More specific properties such as melting point and NMR data were also reported .Scientific Research Applications

Synthesis and Catalysis

An expedient phosphine-catalyzed [4 + 2] annulation process illustrates the synthesis of highly functionalized tetrahydropyridines, showcasing the potential of related compounds in synthetic organic chemistry. This process involves ethyl 2-methyl-2,3-butadienoate acting as a 1,4-dipole synthon undergoing annulation with N-tosylimines, leading to excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).

Hydrogen Bonding and Crystal Structure

The study of hydrogen bonding in three anticonvulsant enaminones, including a compound structurally related to Methyl 4-chloro-6-methyl-2-oxo-1H-pyridine-3-carboxylate, provides insights into the crystal structures and hydrogen bond networks of these compounds. This research highlights the significance of molecular geometry in determining the physical properties of such compounds (Kubicki, Bassyouni, & Codding, 2000).

Chemical Characterization and Analysis

Characterization of two hydroxytrichloropicolinic acids, through the analysis of methylated and decarboxylated derivatives, employs the one-bond chlorine-isotope effect in 13C NMR as an effective tool for identifying chlorinated carbons. This method provides an additional avenue for solving structural problems in chlorinated compounds, indicating the broader applicability of such analytical techniques in research (Irvine, Cooper, & Thornburgh, 2008).

Eco-Friendly Synthetic Methodologies

An eco-friendly methodology for preparing N-heterocycles related to dihydropyridines, including alkyl 4-arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates, demonstrates the reduction or elimination of harsh conditions and solvent use. This approach highlights the shift towards greener chemistry in synthesizing valuable compounds (Rodríguez et al., 2011).

Advanced Materials and Applications

The reactivity of pyridine derivatives with different salts under varied conditions, leading to diverse products such as coordination polymers, underlines the potential for designing advanced materials with specific properties. This research exemplifies the role of such compounds in the development of new materials and technologies (Ghosh, Savitha, & Bharadwaj, 2004).

Mechanism of Action

Future Directions

The future directions for the research and development of this compound could involve further exploration of its neuroprotective and anti-neuroinflammatory properties . Additionally, its potential as a new oral coagulant could be further investigated . The development of environmentally friendly synthetic methods is a challenge in modern organic synthesis, and this compound could play a role in such developments .

Properties

IUPAC Name |

methyl 4-chloro-6-methyl-2-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-4-3-5(9)6(7(11)10-4)8(12)13-2/h3H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTSUCPNMNCHPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C(=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2445791-08-0 |

Source

|

| Record name | methyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-chloro-6-fluorobenzamide](/img/structure/B2930502.png)

![5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B2930505.png)

![N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2930510.png)

![N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2930511.png)

![(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2930518.png)

![(2-Bromo-4-chloropyridin-3-yl)-[4-(methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B2930523.png)

![N-(2,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2930524.png)